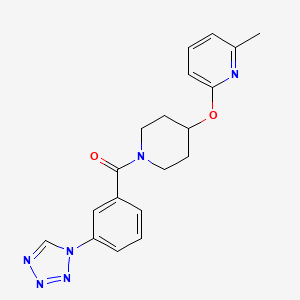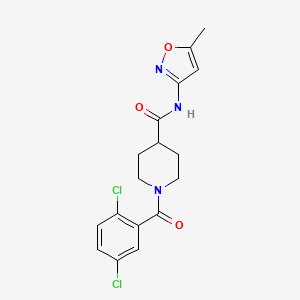![molecular formula C21H20N2O4S B2375449 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 848766-30-3](/img/structure/B2375449.png)
2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of low-bandgap polymer based on a soluble chromophore of 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (DPP) unit . It is synthesized by introducing different electron-rich building blocks copolymerized with the DPP unit .
Molecular Structure Analysis
The molecular structure of this compound is characterized by GPC, TGA, NMR, UV−vis absorption, and electrochemical cyclic voltammetry . The bandgaps and molecular energy levels can be tuned by copolymerizing with different conjugated electron-donating units .Chemical Reactions Analysis
The compound can effectively reduce the dissolution of DPPs in the electrolyte, prevent electrode rupture, and improve electron transport and lithium-ion diffusion rate, by partially connecting DPPs nanorods through graphene .Physical And Chemical Properties Analysis
The compound exhibits a high reversible capacity and excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network . The TDPP 60 electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structures : The compound 2-(2-Morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and similar novel compounds have been synthesized and analyzed for their crystal structures. These compounds demonstrate interesting structural properties like planar indole heterocycles and specific dihedral angles, contributing to their potential applications in various scientific fields (Kaynak, Özbey, & Karalı, 2013).
Polymer and Material Science
- Biodegradable Polyesteramides : Morpholine-2,5-dione derivatives, closely related to the queried compound, have been utilized in the synthesis of biodegradable polyesteramides. These materials, with pendant functional groups, are significant in the development of environmentally friendly and sustainable materials (Veld, Dijkstra, & Feijen, 1992).
- Conjugated Polymers in Solar Cells : The compound is structurally similar to materials used in conjugated polyelectrolytes for applications in polymer solar cells. These materials are key in enhancing the efficiency and performance of solar energy devices (Hu et al., 2015).
Medical and Biological Applications
- Anticonvulsant Properties : Derivatives of pyrrolidine-2,5-dione, closely related to the queried compound, have been synthesized and evaluated for their potential anticonvulsant properties. This research contributes to the development of new therapeutic agents for treating epilepsy (Rybka et al., 2017).
Electronic and Optical Applications
- Electrochromic Applications : Research on electron-deficient pyrrolo-acenaphtho-pyridazine-diones, which are structurally similar, has led to the development of novel materials for electrochromic applications. These materials are significant in the field of electronic displays and smart windows (Cho et al., 2015).
- Two-Photon Absorbing Diketopyrrolopyrrole Derivatives : Studies on diketopyrrolopyrrole derivatives have shown promising results in two-photon absorption and ultrafast spectroscopy. This research is pivotal in advancing photodynamic therapy and optical data storage technologies (Zadeh et al., 2015).
Mecanismo De Acción
Direcciones Futuras
The compound and its related materials are very promising candidates for highly efficient polymer solar cells . The rapid development of lithium-ion batteries has driven revolutionary advances in smartphones, laptops, electric vehicles, and many other fields . Organic electrode materials have attracted much attention for their high power density, simple and easy availability of raw materials, and environmental friendliness .
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c24-19-14-4-1-2-5-15(14)27-20-17(19)18(16-6-3-13-28-16)23(21(20)25)8-7-22-9-11-26-12-10-22/h1-6,13,18H,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVLWPWFSBPJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![4-(Quinoxaline-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2375369.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)
![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)
![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)




![N-cyclopentyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2375385.png)
![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B2375386.png)
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![2-[(3-chlorophenyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2375389.png)
